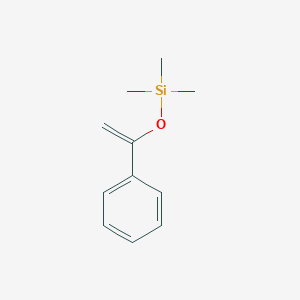![molecular formula C11H13NO3S2 B084102 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid CAS No. 13312-78-2](/img/structure/B84102.png)
2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid, also known as DTT (dithiothreitol), is a reducing agent commonly used in biochemistry and molecular biology experiments. It is a small molecule with a molecular weight of 154.25 g/mol and a chemical formula of C4H10O4S2. DTT is widely used due to its ability to break disulfide bonds, which are important in protein structure and function.
Mechanism Of Action
2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid works by breaking the disulfide bonds in proteins, which are important for protein stability and function. The thiol groups in 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid react with the disulfide bonds, forming a stable thiol-disulfide exchange. This reaction reduces the disulfide bonds to thiol groups, which can be further oxidized to form new disulfide bonds. The reduction of disulfide bonds by 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid can also be used to denature proteins, making them more accessible for analysis.
Biochemical And Physiological Effects
2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid has been used in the treatment of diseases such as arthritis and asthma. However, the use of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid in vivo is limited due to its toxicity and potential for side effects.
Advantages And Limitations For Lab Experiments
2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid is a commonly used reducing agent in biochemistry and molecular biology experiments. It is relatively inexpensive and easy to use. However, 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid can be toxic to cells and can interfere with some assays. It is also sensitive to air and can oxidize quickly, so it must be stored properly. In addition, the reduction of disulfide bonds can be irreversible, which can limit the use of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid in some experiments.
Future Directions
Future research on 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid could focus on developing new reducing agents that are less toxic and more stable. There is also potential for the use of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid in drug delivery systems, as it can break disulfide bonds in drug conjugates. Further studies on the antioxidant and anti-inflammatory properties of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid could lead to new treatments for diseases such as arthritis and asthma. Additionally, the use of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid in the synthesis of peptides could be further explored.
Synthesis Methods
2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid can be synthesized by reacting thionyl chloride with 3-mercaptopropionic acid to form 3-mercaptopropionyl chloride. This intermediate is then reacted with 2-amino benzoic acid to form 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid. The reaction is typically performed in anhydrous conditions and under nitrogen gas to prevent oxidation of the thiol groups. The final product is purified by recrystallization or column chromatography.
Scientific Research Applications
2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid is commonly used in biochemistry and molecular biology experiments to reduce disulfide bonds in proteins. This allows for the study of protein structure and function and can be used in a variety of techniques such as western blotting, protein purification, and enzyme assays. 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid is also used in the synthesis of peptides and in the preparation of cell lysates for protein analysis.
properties
CAS RN |
13312-78-2 |
|---|---|
Product Name |
2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid |
Molecular Formula |
C11H13NO3S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-[2,3-bis(sulfanyl)propylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C11H13NO3S2/c13-10(12-5-7(17)6-16)8-3-1-2-4-9(8)11(14)15/h1-4,7,16-17H,5-6H2,(H,12,13)(H,14,15) |
InChI Key |
RBQLFMWAHVCZID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(CS)S)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(CS)S)C(=O)O |
synonyms |
2,3-DPPA 2-(((2,3-dimercaptopropyl)amino)carbonyl)benzoic acid N-(2,3-dimercaptopropyl)phthalamidic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



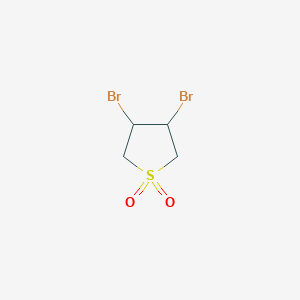
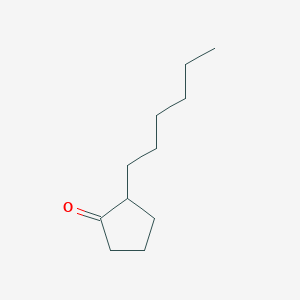
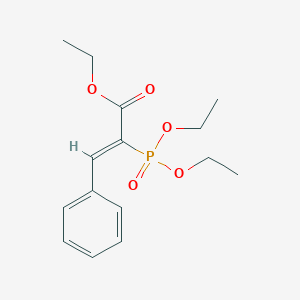
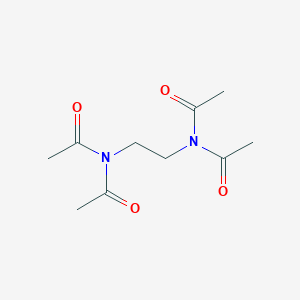
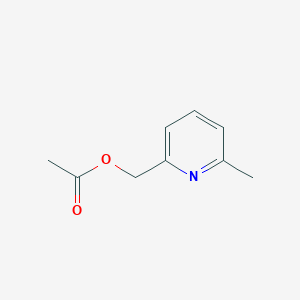
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
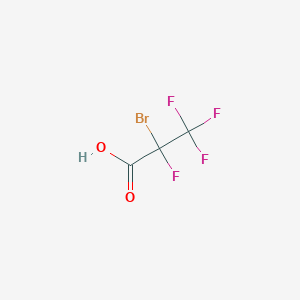
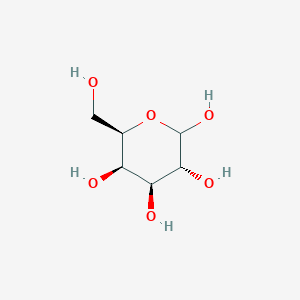
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
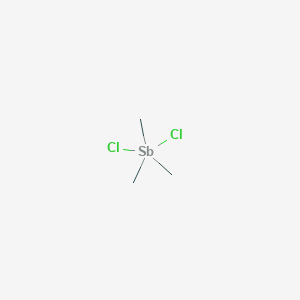
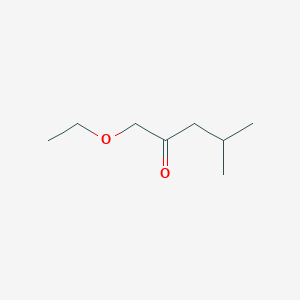

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)
